molecular formula C15H16N2O4S B15015573 3-Ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide CAS No. 306743-38-4

3-Ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide

Cat. No.: B15015573
CAS No.: 306743-38-4
M. Wt: 320.4 g/mol
InChI Key: CSGGWOSFFKHHQE-UHFFFAOYSA-N
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Description

3-Ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is a benzenesulfonamide derivative designed for research applications in medicinal chemistry and drug discovery. As a research compound, it is intended for laboratory investigation and is not for diagnostic or therapeutic use. Benzenesulfonamide analogs are a significant class of compounds in pharmaceutical research due to their broad biological activity. These compounds are frequently investigated for their potential as antimicrobial agents, with some derivatives demonstrating potent activity against a range of Gram-positive and Gram-negative bacteria, as well as methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action for antimicrobial benzenesulfonamides often involves the antagonism of p -aminobenzoic acid, which disrupts folate synthesis, and the inhibition of essential bacterial enzymes . Beyond antimicrobial applications, benzenesulfonamide scaffolds are also explored in oncology research. Specific analogs have been identified as kinase inhibitors and show promising anti-proliferative properties in cell-based assays for cancers such as glioblastoma (GBM) . These compounds can interact with critical biological targets like the tropomyosin receptor kinase A (TrkA), which plays a vital role in cancer cell signaling pathways for survival and proliferation . Researchers value this family of compounds for their versatility as synthons in synthesizing more complex biologically active molecules . The structural features of 3-Ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide, including the sulfonamide moiety and nitrophenyl group, make it a valuable intermediate for developing novel enzyme inhibitors and receptor-targeting agents. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information. This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

306743-38-4

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

3-ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C15H16N2O4S/c1-3-12-5-4-6-14(10-12)22(20,21)16-15-8-7-13(17(18)19)9-11(15)2/h4-10,16H,3H2,1-2H3

InChI Key

CSGGWOSFFKHHQE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Direct Sulfonylation Method

The most straightforward approach involves reacting 3-ethylbenzenesulfonyl chloride with 2-methyl-4-nitroaniline in an aprotic solvent.

Procedure:

  • Dissolve 2-methyl-4-nitroaniline (1.0 equiv) in dry dichloromethane (DCM) under nitrogen.
  • Add triethylamine (1.2 equiv) to deprotonate the amine.
  • Slowly add 3-ethylbenzenesulfonyl chloride (1.1 equiv) at 0–5°C to minimize side reactions.
  • Warm the reaction to room temperature and stir for 12–24 hours.
  • Quench with ice-cold water, extract the organic layer, and purify via recrystallization from methanol.

Key Parameters:

Parameter Optimal Condition Impact on Yield/Purity
Solvent Dichloromethane Enhances solubility
Base Triethylamine Neutralizes HCl
Temperature 0°C → 25°C Minimizes decomposition
Reaction Time 18 hours Ensures completion

This method typically yields 75–85% product with >95% purity, as inferred from analogous syntheses.

Activated Intermediate Approach

For recalcitrant substrates, pre-activation of the sulfonyl chloride improves reactivity. The patent US7132444B2 describes using 4-nitrophenyl chloroformate to generate a mixed carbonate intermediate, which enhances electrophilicity.

Procedure:

  • React 3-ethylbenzenesulfonyl chloride with 4-nitrophenyl chloroformate (1.05 equiv) in acetone at 25–35°C.
  • Add 2-methyl-4-nitroaniline (1.0 equiv) and stir at 60°C for 2 hours.
  • Isolate the product via sequential washes with 5% HCl, 2.5% NaOH, and water.

Advantages:

  • Higher purity (>99%) due to reduced side reactions.
  • Shorter reaction time (2–3 hours).

Purification and Characterization

Workup Protocol

Post-reaction purification is critical for pharmaceutical-grade sulfonamides:

  • Acidic Wash: Removes unreacted amine (5% HCl).
  • Basic Wash: Eliminates residual sulfonyl chloride (2.5% NaOH).
  • Recrystallization: Methanol or acetone yields crystalline product.

Analytical Data

High-Performance Liquid Chromatography (HPLC):

  • Purity: >99% (retention time: 8.2 min, C18 column, acetonitrile/water 70:30).
    Nuclear Magnetic Resonance (NMR):
  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.8 Hz, 1H, Ar–H), 7.82 (d, J = 8.0 Hz, 2H, SO₂Ar–H), 7.62 (s, 1H, Ar–H), 7.48 (t, J = 7.6 Hz, 1H, Ar–H), 6.95 (d, J = 8.8 Hz, 1H, Ar–H), 2.98 (q, J = 7.6 Hz, 2H, CH₂CH₃), 2.45 (s, 3H, Ar–CH₃), 1.32 (t, J = 7.6 Hz, 3H, CH₂CH₃).
    Melting Point: 162–164°C (uncorrected).

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Formation of the Sulfonate Intermediate: Attack of the amine on the sulfonyl chloride generates a tetrahedral intermediate.
  • Deprotonation and Collapse: Base-mediated deprotonation releases HCl, yielding the sulfonamide.

Side reactions, such as over-sulfonylation or hydrolysis of the sulfonyl chloride, are mitigated by controlled reagent addition and low temperatures.

Industrial-Scale Considerations

Large-scale synthesis requires:

  • Temperature Control: Exothermic reactions are managed by gradual reagent addition (e.g., 60% at 2–10°C, 40% at 25–35°C).
  • Solvent Recovery: Acetone and DCM are distilled and reused to reduce costs.
  • Quality Control: In-process checks via HPLC ensure batch consistency.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium carbonate.

Major Products Formed

    Reduction: 3-Ethyl-N-(2-methyl-4-aminophenyl)benzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Coupling: Biaryl compounds with extended aromatic systems.

Scientific Research Applications

3-Ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name Substituents on Benzenesulfonamide Core Biological Activity/Notes Reference
3-Ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide 3-Ethyl, N-(2-methyl-4-nitrophenyl) Hypothesized to modulate mitochondrial function (inferred from analogs)
2,5-Dichloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide (FH535) 2,5-Dichloro, N-(2-methyl-4-nitrophenyl) Wnt/β-catenin pathway inhibitor; mitochondrial uncoupler in hepatocellular carcinoma (HCC)
4-Chloro-N-(2-methyl-4-nitrophenyl)benzenesulfonamide 4-Chloro, N-(2-methyl-4-nitrophenyl) Derivatives (e.g., N-trifluoroacetyl) studied for electronic modulation
4-Methyl-N-[2-(3-nitro-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide 4-Methyl, N-triazolyl-ethyl Demonstrates structural diversity; potential for altered hydrogen bonding
N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide Dual sulfonamide, fluorinated aryl groups Example of unexpected "double" sulfonamide formation during synthesis

Key Observations:

  • Electron-Donating vs. Chloro groups (electron-withdrawing) may enhance electrophilicity and interaction with mitochondrial targets, as seen in FH535’s proton-uncoupling activity .
  • Nitro Group Positioning : The 4-nitro group on the phenyl ring is conserved in FH535 and chloro derivatives, suggesting its role in π-π stacking or hydrogen bonding with biological targets.
  • Synthetic Flexibility : Derivatives with acylated sulfonamides (e.g., N-trifluoroacetyl in ) highlight strategies to tune solubility and bioavailability.

Physicochemical and Crystallographic Properties

  • Hydrogen Bonding : Analogous compounds like FH535 and triazolyl derivatives () rely on sulfonamide NH and nitro groups for hydrogen bonding, critical for crystal packing . The ethyl group may introduce steric hindrance, altering crystal lattice stability.
  • Crystallography : Tools like SHELX () are essential for resolving substituent effects on molecular conformation. For example, unexpected "double" sulfonamide formation () underscores the complexity of synthetic outcomes.

Biological Activity

3-Ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is a sulfonamide derivative that exhibits significant biological activity, particularly in antibacterial and anticancer applications. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of 3-Ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is primarily attributed to its sulfonamide group, which mimics para-aminobenzoic acid (PABA). This structural similarity enables the compound to inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, leading to bacterial growth inhibition and cell death. Additionally, the nitrophenyl moiety may impart anti-inflammatory and analgesic properties, enhancing its therapeutic potential.

Antibacterial Activity

Research indicates that 3-Ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide exhibits notable antibacterial effects. The compound has been shown to inhibit a range of bacterial strains by disrupting their folate synthesis pathways. This mechanism is critical as many bacterial species rely on folate for DNA synthesis and cellular division.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Streptococcus pneumoniae64 µg/mL

Anticancer Activity

In addition to its antibacterial properties, 3-Ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide has been evaluated for anticancer activity. Studies have demonstrated that the compound can reduce cell viability in various cancer cell lines, including triple-negative breast cancer and melanoma . The effective concentrations that reduce cell viability by 50% (EC50) have been established, indicating its potential as an anticancer agent.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineEC50 (µM)
MDA-MB-231 (Breast Cancer)20.5 ± 3.6
IGR39 (Melanoma)27.8 ± 2.8

Case Studies

A case study evaluating the efficacy of this compound involved testing it against human cancer cell lines and comparing its activity to known chemotherapeutics like cisplatin. The results revealed that 3-Ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide exhibited comparable or superior activity against certain cancer types, warranting further investigation into its mechanism and potential clinical applications .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of 3-Ethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is essential for assessing its therapeutic viability. Preliminary studies indicate favorable absorption and distribution characteristics, although comprehensive toxicity profiles remain to be fully elucidated. Investigations into ADME (Absorption, Distribution, Metabolism, Excretion) parameters are ongoing to inform future clinical studies .

Q & A

Q. How to interpret conflicting results in mitochondrial membrane potential (ΔΨm) assays?

  • Troubleshooting :
  • JC-1 dye aggregation artifacts: Confirm results with TMRM or TMRE probes.
  • Cell-type variability : HCC lines (e.g., Huh7) may have inherent metabolic adaptations vs. normal hepatocytes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.